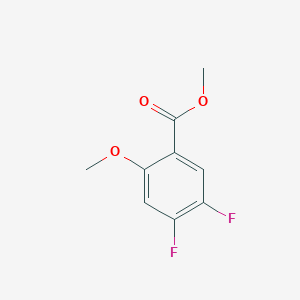

Methyl 4,5-difluoro-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

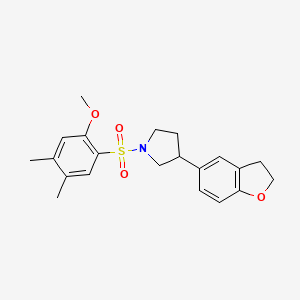

“Methyl 4,5-difluoro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 . It is used in various chemical reactions and has been investigated in several studies .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, the condensation of Methyl-2-amino-5,6-diflorobenzoate with acetic anhydride yields a cyclic compound which further produces 3-Amino-2-Methyl 5,6-difloro quinazolin-4 (3H)-ones via the reaction with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H8F2O3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,1-2H3 . This compound crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For example, FeCl 2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 202.16 . It is a solid at room temperature and should be stored at 2-8°C . More detailed physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications

1. Photochemical Properties

Methyl 4,5-difluoro-2-methoxybenzoate and its related compounds have been studied for their ability to generate and quench singlet molecular oxygen, a key factor in the photostabilization of materials. Compounds like methyl 2-methoxybenzoate have been shown to produce singlet molecular oxygen with significant quantum yields in certain solvents. These findings suggest potential applications in the development of materials resistant to oxygen-mediated degradation, particularly in environments with specific solvent and pH conditions (Soltermann et al., 1995).

2. Thermochemical Studies

Research on the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates, which are structurally similar to this compound, has been conducted. These studies involve experimental and computational methods to determine enthalpies of combustion, vaporization, and formation. Such research is crucial for understanding the energetic and stability characteristics of these compounds, impacting their potential use in various chemical processes (Flores et al., 2019).

3. Synthesis and Chemical Interactions

The synthesis of derivatives of this compound has been explored, including methods for producing related compounds like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and methyl 4-bromo-2-methoxybenzoate. These studies are fundamental for developing intermediates used in pharmaceuticals and other chemical industries. Understanding the synthesis pathways and the structural characteristics of these compounds aids in developing more efficient and cost-effective production methods (Wang Yu, 2008), (Chen Bing-he, 2008).

4. Biochemical Transformations

Studies have investigated the biochemical transformations of this compound and related compounds by various bacteria. For example, Pseudomonas putida has been shown to metabolize certain methoxybenzoic acids, providing insights into the biodegradation and recycling of these compounds in environmental contexts (Donnelly & Dagley, 1980).

Safety and Hazards

“Methyl 4,5-difluoro-2-methoxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

methyl 4,5-difluoro-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFCVLPSLCHLEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2360226.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)

![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)